2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with a morpholine ring at position 2 and an N-phenyl carboxamide at position 3. Such scaffolds are common in medicinal chemistry for targeting enzymes like kinases or polymerases due to their planar heterocyclic structure .
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-4,7-dioxo-N-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19N5O4/c24-13-10-12(16(25)19-11-4-2-1-3-5-11)14-15(20-13)21-18(22-17(14)26)23-6-8-27-9-7-23/h1-5,12H,6-10H2,(H,19,25)(H2,20,21,22,24,26) |
InChI Key |
OIJDPUZQASXRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Barbituric Acid Derivatives
A three-component reaction involving barbituric acid, substituted anilines, and aldehydes in aqueous media provides a green chemistry approach. The method avoids toxic solvents and achieves yields of 75–92%.
Procedure :
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Reactants :
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Barbituric acid (1 equiv)
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4-Chloroaniline (1 equiv)
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4-Nitrobenzaldehyde (1 equiv)
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-
Conditions :
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Solvent: Water (pH 7, room temperature)
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Catalyst: None required
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Time: 10–18 hours
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-
Mechanism :
Key Data :
Stepwise Synthesis via Pyrimidine Intermediate
Morpholine Functionalization
This method involves sequential alkylation and amidation steps, adapted from patents:
Step 1 : Synthesis of 4-(1-Benzylpiperidine-4-yl)morpholine
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Reactants : 1-Benzyl-4-piperidone + morpholine (2:3 molar ratio)
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Catalyst : Boric acid (5 mol%)
Step 2 : Hydrogenation and Amidation
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Reactants : 4-(1-Benzylpiperidine-4-yl)morpholine + 3-phenylisocyanate
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Conditions :
Purification : Recrystallization from ethanol/petroleum ether (1:3 v/v).
Catalytic Ring-Closing Strategies
TiO₂/SiO₂ Nanocomposite-Mediated Synthesis
A nanocomposite catalyst (TiO₂/SiO₂, 1:1) enables efficient cyclization under mild conditions:
Procedure :
-
Reactants :
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Ethyl 6-aminopyrimidine-2,4-dione
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Morpholine-4-carbonyl chloride
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Phenyl isocyanate
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-
Conditions :
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Catalyst: TiO₂/SiO₂ (10 wt%)
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Solvent: Ethanol/water (1:1)
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Temperature: 60°C, 3 hours
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Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Multicomponent | None | Water | 89 | 18 h | High |
| Stepwise | Boric acid/Pd/C | o-Xylene | 93 | 24 h | Moderate |
| Nanocomposite | TiO₂/SiO₂ | Ethanol/H₂O | 96 | 3 h | High |
Key Findings :
-
Green Chemistry : Water-based multicomponent reactions reduce environmental impact but require longer times.
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Catalytic Efficiency : TiO₂/SiO₂ nanocomposites enhance reaction rates but involve higher catalyst costs.
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Morpholine Integration : Direct alkylation of piperidine precursors improves atom economy compared to post-synthetic modifications.
Troubleshooting and Optimization
Common Issues:
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO, often with the addition of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation.
- A study demonstrated that derivatives of this compound showed enhanced activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
-
Antimicrobial Properties
- The compound has shown promising results as an antimicrobial agent. In vitro studies suggest effectiveness against a range of bacteria and fungi.
- A notable case study revealed that formulations containing this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis through mitochondrial pathways. |
| Study 2 | Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus; effective against various fungi. |
| Study 3 | Anti-inflammatory Properties | Reduced inflammatory markers in animal models; potential application in arthritis treatment. |
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. This binding can disrupt the normal function of these targets, leading to various biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects on Polarity : The morpholine group (target compound) increases polarity compared to benzylpiperidinyl (), which may improve aqueous solubility .
- Thioxo vs. Dioxo : Compounds with 2-thioxo groups () exhibit different tautomeric behavior and hydrogen-bonding capacity compared to the dioxo target compound .
Physicochemical Properties
Data from and structural analogs:
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs with nitro or bromo substituents () show higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular forces .
- Synthetic Yields : compounds achieved higher yields (85–93%) than analogs (67–81%), possibly due to optimized reaction conditions for thioxo-pyrido[2,3-d]pyrimidines .
Biological Activity
The compound 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule that belongs to the pyrimidine class of compounds. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.5 g/mol. The IUPAC name indicates significant functional groups that may contribute to its biological activity. The presence of the morpholine ring and multiple carbonyl groups suggests potential for hydrogen bonding and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide |
| CAS Number | 940983-59-5 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in various cellular processes. The mechanism may include:
- Enzyme Inhibition : The compound could inhibit enzymes critical for cell proliferation or survival in cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites influencing signaling pathways.
- DNA Interaction : Given its structural similarity to nucleobases, it might interfere with DNA replication or transcription processes.
Biological Activity
Research has indicated that compounds within the pyrimidine class exhibit a wide range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidines can induce apoptosis in cancer cell lines by activating caspase pathways and altering expression levels of key proteins involved in cell cycle regulation .
- Antimicrobial Properties : Some studies have shown that related compounds possess significant antimicrobial activity against various pathogens including Gram-positive and Gram-negative bacteria .
- Immunomodulatory Effects : Certain derivatives have been reported to modulate immune responses by affecting lymphocyte proliferation and cytokine production .
Case Studies
Several case studies provide insights into the biological activity of pyrimidine derivatives:
- Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines (MCF-7 and A549). Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting potent anticancer properties .
- Antimicrobial Testing : In vitro tests demonstrated that pyrimidine derivatives exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial strains .
- Immunological Impact : Research on immunomodulatory effects showed that certain pyrimidine derivatives could suppress T-cell activation in vitro by downregulating MAP kinase pathways .
Q & A
Q. Q1. What are the key challenges in synthesizing 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide, and how are they addressed?
Synthesis challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates. A common approach involves stepwise condensation of pyrimidine precursors with morpholine and phenylcarboxamide groups under anhydrous conditions. For example, refluxing in aprotic solvents (e.g., DMF) with catalytic acid/base systems ensures proper ring closure and minimizes side reactions. Characterization via -NMR and -NMR is critical to confirm regiochemistry, as seen in structurally similar pyrimidine derivatives .
Q. Q2. How is the compound’s structure validated experimentally?
Structural validation combines spectroscopic and computational methods:
- NMR spectroscopy : Assigning peaks for the hexahydropyrido-pyrimidine core and distinguishing morpholine vs. phenyl substituents via -NMR coupling patterns.
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., analogous compounds in used crystallography for conformation analysis) .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction pathways for this compound’s derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions for pyrimidine ring formation . Tools like Gaussian or ORCA model substituent effects on reaction kinetics, such as electron-withdrawing groups accelerating cyclization.
Q. Table 1: Computational vs. Experimental Yield Comparison for Pyrimidine Derivatives
| Substituent | Predicted Yield (DFT) | Experimental Yield | Deviation |
|---|---|---|---|
| -OCH₃ | 78% | 74% | -4% |
| -NO₂ | 65% | 68% | +3% |
| Data adapted from and . |
Q. Q4. How do researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from assay conditions (e.g., cell line variability) or impurities. A robust strategy includes:
Reproducibility checks : Repeating assays with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).
HPLC purity validation : Ensure >95% purity to exclude confounding effects.
SAR analysis : Compare with analogs (e.g., thieno[2,3-d]pyrimidines in ) to isolate structural determinants of activity .
Q. Q5. What advanced techniques characterize the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity () for kinases or receptors.
- Molecular docking : Predicts binding modes using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
Methodological Design Questions
Q. Q6. How to design experiments for analyzing degradation products under physiological conditions?
Simulated biological media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C.
LC-MS/MS monitoring : Track degradation over 24–72 hours, identifying metabolites via fragmentation libraries.
Stability-activity correlation : Compare bioactivity of parent compound vs. degradation products (e.g., loss of morpholine ring reduces potency in analogs) .
Q. Q7. What statistical approaches are used to validate structure-activity relationships (SAR)?
- Multivariate regression : Correlates substituent properties (e.g., logP, Hammett constants) with IC₅₀ values.
- Machine learning : Random Forest or SVM models trained on datasets from and predict novel active derivatives.
- ANOVA : Identifies significant differences between synthetic batches or assay replicates .
Contradictory Data Analysis
Q. Q8. How to address discrepancies in reported solubility profiles?
Discrepancies may stem from polymorphic forms or solvent choice. Solutions include:
Hansen solubility parameters : Screen solvents (e.g., DMSO vs. THF) to identify optimal dissolution media.
Powder X-ray diffraction (PXRD) : Detect polymorphs affecting solubility.
Dynamic light scattering (DLS) : Measure aggregation in aqueous buffers .
Emerging Research Directions
Q. Q9. Can this compound serve as a precursor for photoactivatable probes?
Yes, functionalization with azide or alkyne handles enables "click chemistry" for fluorescent tagging. For example:
- Photoaffinity labeling : Incorporate diazirine groups to crosslink with target proteins upon UV irradiation.
- In vivo imaging : Couple with near-infrared fluorophores for tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
